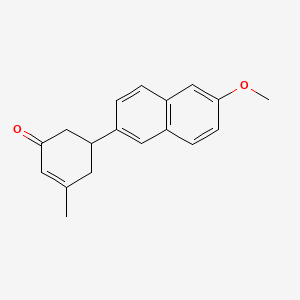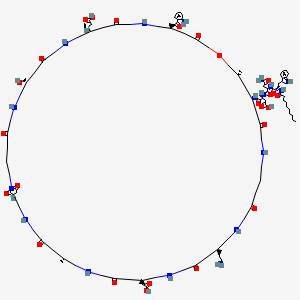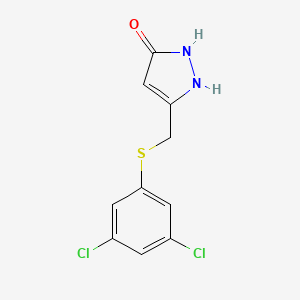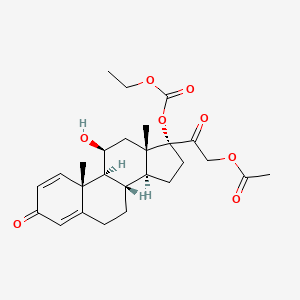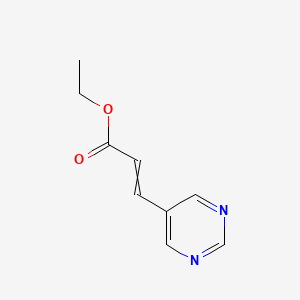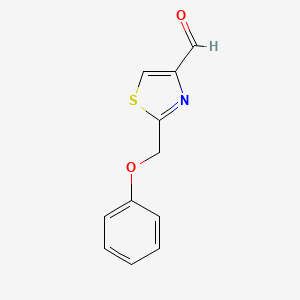
2-(Phenoxymethyl)thiazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenoxymethyl)thiazole-4-carbaldehyde is a chemical compound with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(Phenoxymethyl)thiazole-4-carbaldehyde is 1S/C11H9NO2S/c13-6-9-8-15-11(12-9)7-14-10-4-2-1-3-5-10/h1-6,8H,7H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(Phenoxymethyl)thiazole-4-carbaldehyde is a powder at room temperature . It has a molecular weight of 219.26 .Wissenschaftliche Forschungsanwendungen
Synthesis and Physicochemical Properties
Researchers have explored the synthesis of thiazole derivatives for their potential applications in materials chemistry. For instance, the study on symmetrically substituted thiazolo[5,4-d]thiazoles demonstrates the relationship between the structure of thiazole derivatives and their physicochemical properties, such as UV-Vis and fluorescence characteristics. These findings suggest applications in the development of materials with specific optical properties (Tokárová & Biathová, 2018).
Antimicrobial and Anti-inflammatory Activities
Derivatives of thiazole, including those synthesized from compounds structurally related to 2-(Phenoxymethyl)thiazole-4-carbaldehyde, have been assessed for antimicrobial, antioxidant, and anti-inflammatory activities. Studies show that some of these derivatives exhibit significant activity against various pathogens, highlighting their potential in medicinal chemistry for the development of new therapeutic agents (Abdel-Wahab et al., 2012).
Photophysical Studies
Investigations into the excited-state intramolecular proton transfer (ESIPT) processes and photophysical properties of 2-(2′-hydroxyphenol)thiazole-4-carbaldehyde derivatives have been conducted. These studies are crucial for understanding the fluorescent sensing mechanisms of these compounds, which could be applied in the development of novel fluorescent probes for metal ions (Su & Fang, 2020).
Development of Bioactive Substances
Research has been directed towards creating new 1,3-thiazole derivatives from 2-hydroxyalkyl-1,3-thiazole-5-carbaldehydes, with a focus on exploring their potential as bioactive substances. This area signifies the compound's role in the synthesis of novel molecules that may possess various biological activities (Sinenko et al., 2016).
Crystal Structure Analysis
The crystal and molecular structure of thiazole derivatives, including those similar to 2-(Phenoxymethyl)thiazole-4-carbaldehyde, have been described, providing insights into their structural characteristics. This information is valuable for the design of molecules with desired physical and chemical properties (Banu et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include measures for prevention, response, storage, and disposal .
Eigenschaften
IUPAC Name |
2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-6-9-8-15-11(12-9)7-14-10-4-2-1-3-5-10/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFBPIWCVMQAMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)-1,3-thiazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)
![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide](/img/structure/B569618.png)
![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)

![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)
